N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(14-6-5-7-15(10-14)25-2)21-18(23)11-22-12-20-17-9-4-3-8-16(17)19(22)24/h3-10,12-13H,11H2,1-2H3,(H,21,23) |
InChI Key |
MCUZBCDPCMDHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acyl chloride.
Final Coupling Step: The final step involves coupling the quinazolinone core with the methoxyphenyl group through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different core structure.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide is unique due to its combination of a quinazolinone core and a methoxyphenyl group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
